Ethyl 4-bromo-2-formyl-7-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate
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Overview
Description
Ethyl 4-bromo-2-formyl-7-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family This compound is characterized by its unique structure, which includes a bromine atom, a formyl group, a methyl group, and a nitrobenzoyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-2-formyl-7-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate typically involves multiple steps, including bromination, formylation, esterification, and nitration. One common synthetic route may start with the bromination of a benzofuran derivative, followed by formylation using a Vilsmeier-Haack reaction. The resulting intermediate can then undergo esterification with ethyl alcohol and subsequent nitration to introduce the nitrobenzoyl group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-formyl-7-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Formation of an amine from the nitro group.
Substitution: Replacement of the bromine atom with various nucleophiles.
Scientific Research Applications
Ethyl 4-bromo-2-formyl-7-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2-formyl-7-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows it to engage in various molecular interactions, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromo-2-formylbenzofuran-3-carboxylate: Lacks the nitrobenzoyl group, making it less versatile in certain applications.
Methyl 4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 4-bromo-2-formyl-5-hydroxybenzofuran-3-carboxylate: Contains a hydroxyl group instead of a nitrobenzoyl group.
Uniqueness
Ethyl 4-bromo-2-formyl-7-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the nitrobenzoyl ester, in particular, enhances its utility in various synthetic and research contexts.
Properties
IUPAC Name |
ethyl 4-bromo-2-formyl-7-methyl-5-(3-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNO8/c1-3-28-20(25)15-14(9-23)29-18-10(2)7-13(17(21)16(15)18)30-19(24)11-5-4-6-12(8-11)22(26)27/h4-9H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIBSMIOVYGDMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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